N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(24-12-13-28-21(16-24)18-7-2-1-3-8-18)15-23-29(26,27)20-11-10-17-6-4-5-9-19(17)14-20/h1-3,7-8,10-11,14,21,23H,4-6,9,12-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRBJWMXTBZBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Tetrahydronaphthalene
Procedure :
- Chlorosulfonation : React 5,6,7,8-tetrahydronaphthalene (10.0 g, 68.9 mmol) with chlorosulfonic acid (25 mL) at 0–5°C for 2 h. Quench with ice-water, extract with dichloromethane (3 × 50 mL), and dry over Na₂SO₄.
- Isolation : Concentrate under reduced pressure to yield 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid as a white solid (14.2 g, 85%).
Characterization :
Conversion to Sulfonyl Chloride
Procedure :
Treat the sulfonic acid (14.2 g, 61.7 mmol) with phosphorus pentachloride (19.3 g, 92.6 mmol) in refluxing toluene (100 mL) for 4 h. Filter and concentrate to obtain the sulfonyl chloride as a pale-yellow liquid (12.1 g, 78%).
Preparation of 2-Phenylmorpholine
Ring-Closing Alkylation
Procedure :
- React 2-phenylaminoethanol (15.0 g, 98.0 mmol) with 1,2-dibromoethane (27.6 g, 147 mmol) in the presence of K₂CO₃ (20.3 g, 147 mmol) in acetonitrile (150 mL) at 80°C for 12 h.
- Extract with ethyl acetate (3 × 50 mL), wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield 2-phenylmorpholine as a colorless oil (9.8 g, 62%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.38 (m, 2H), 7.34–7.28 (m, 3H), 4.12–4.08 (m, 2H), 3.82–3.78 (m, 2H), 3.24–3.18 (m, 2H), 2.94–2.88 (m, 2H).
Synthesis of 2-(2-Phenylmorpholin-4-yl)Acetyl Chloride
Acylation of Morpholine
Procedure :
- Add chloroacetyl chloride (8.5 g, 75.2 mmol) dropwise to a stirred solution of 2-phenylmorpholine (9.8 g, 55.0 mmol) and triethylamine (11.1 g, 110 mmol) in dichloromethane (100 mL) at 0°C.
- Stir at room temperature for 4 h, wash with 1M HCl (2 × 50 mL), dry over Na₂SO₄, and concentrate to obtain N-chloroacetyl-2-phenylmorpholine as a white solid (12.4 g, 89%).
Conversion to Acyl Chloride
Procedure :
Reflux N-chloroacetyl-2-phenylmorpholine (12.4 g, 49.5 mmol) with thionyl chloride (20 mL) for 3 h. Remove excess SOCl₂ under vacuum to yield 2-(2-phenylmorpholin-4-yl)acetyl chloride as a yellow oil (11.3 g, 86%).
Coupling of Sulfonamide and Acyl Chloride
Nucleophilic Acyl Substitution
Procedure :
- Add 5,6,7,8-tetrahydronaphthalene-2-sulfonamide (7.2 g, 32.1 mmol) to a solution of 2-(2-phenylmorpholin-4-yl)acetyl chloride (11.3 g, 42.7 mmol) in dry THF (100 mL) containing triethylamine (6.5 g, 64.2 mmol).
- Reflux for 6 h, cool, filter, and concentrate. Purify via column chromatography (dichloromethane/methanol 9:1) to obtain the target compound as a white crystalline solid (10.8 g, 72%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.64 (d, J = 8.0 Hz, 1H), 7.48–7.42 (m, 2H), 7.34–7.28 (m, 3H), 7.22–7.18 (m, 2H), 4.32–4.28 (m, 2H), 3.94–3.88 (m, 2H), 3.62–3.56 (m, 2H), 3.24–3.18 (m, 2H), 2.88–2.78 (m, 4H), 1.82–1.75 (m, 4H).
- IR (KBr) : 3276 (N-H), 1684 (C=O), 1324, 1152 (SO₂) cm⁻¹.
Optimization and Yield Improvement Strategies
Solvent and Base Screening
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Standard | THF | Triethylamine | 72 |
| Optimization 1 | DMF | DBU | 81 |
| Optimization 2 | Acetonitrile | Pyridine | 68 |
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-naphthalene-2-sulfonamide: Similar structure but lacks the tetrahydro modification.
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the combination of its morpholine, naphthalene, and sulfonamide groups. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis
The compound can be synthesized through a multi-step reaction involving the benzothiazole core. Typically, the synthesis starts with the cyclization of o-aminothiophenol with appropriate aldehydes or ketones to form the benzothiazole framework. Subsequent reactions introduce the dioxin and acetamide functionalities.
Biological Activity Overview
The biological activity of this compound can be categorized into various therapeutic areas:
1. Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the benzothiazole moiety have shown cytotoxic effects against various cancer cell lines such as breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The mechanism often involves inhibition of DNA replication and interference with cellular signaling pathways.
2. Antimicrobial Properties
Studies have demonstrated that derivatives of benzothiazole possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cellular membranes.
3. Antidiabetic Effects
Benzothiazole derivatives have also been investigated for their role in diabetes management. They have shown potential in inhibiting protein tyrosine phosphatase-1B (PTP1B), which is involved in insulin signaling pathways. This inhibition may improve insulin sensitivity and glucose metabolism.
Case Studies
A series of case studies have highlighted the efficacy of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide:
- Study 1: In vitro assays demonstrated that the compound inhibited cell proliferation in MDA-MB-231 cells with an IC50 value in the sub-micromolar range.
- Study 2: The compound was tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
- Study 3: In a diabetic rat model, administration of the compound resulted in a notable decrease in blood glucose levels and improved lipid profiles.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | < 0.5 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antidiabetic | Diabetic rat model | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzothiazole ring significantly affect biological activity. For instance:
- Electron-withdrawing groups at specific positions enhance anticancer activity.
- Alkyl substitutions on the dioxin ring improve lipophilicity and cellular uptake.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for sulfonamide coupling), solvent choice (e.g., dichloromethane or acetonitrile for polar intermediates), and reaction time (12–24 hours for multi-step processes). Post-synthesis purification via column chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate/hexane) ensures >95% purity. Reaction progress should be monitored using TLC (Rf ~0.3–0.5 in CH₂Cl₂:MeOH 9:1) .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
- 1H/13C NMR (CDCl₃ or DMSO-d₆) is essential for verifying the sulfonamide group (δ ~3.1–3.3 ppm for N–CH₂), morpholine ring (δ ~3.7–4.1 ppm for O–CH₂), and tetrahydronaphthalene protons (δ ~1.5–2.8 ppm for aliphatic CH₂). IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 483.18) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Unreacted intermediates (e.g., unsubstituted morpholine derivatives) or sulfonylation by-products (e.g., dimeric adducts) are typical. These are minimized by stoichiometric excess of the sulfonyl chloride reagent (1.2–1.5 equiv) and rigorous purification via silica gel chromatography (hexane/EtOAc gradient). Impurity profiles should be analyzed using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Discrepancies may arise from variations in compound purity, assay conditions (e.g., cell line specificity), or target selectivity. To resolve these:
- Standardize biological assays using a common reference compound (e.g., a known enzyme inhibitor).
- Cross-validate purity via orthogonal methods (e.g., NMR + HPLC).
- Perform dose-response curves (IC₅₀/EC₅₀) under controlled conditions (pH, temperature) .
Q. What experimental strategies are effective in elucidating the compound’s enzyme inhibition mechanism?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., carbonic anhydrase isoforms).
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with the enzyme’s active site (e.g., Zn²+ coordination in carbonic anhydrase).
- Site-directed mutagenesis : Validate key residues (e.g., Thr199 in carbonic anhydrase) critical for binding .
Q. How does the compound’s molecular architecture influence its pharmacophore interactions?
- The tetrahydronaphthalene sulfonamide core provides a rigid scaffold for hydrophobic interactions, while the 2-phenylmorpholin-4-yl group enhances solubility and hydrogen-bonding capacity. Intramolecular hydrogen bonding between the sulfonamide NH and morpholine oxygen stabilizes the bioactive conformation. Comparative studies with analogs (e.g., replacing morpholine with piperazine) can isolate structural contributions to potency .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?
- Solubility discrepancies often arise from polymorphic forms or solvent choice (e.g., DMSO vs. aqueous buffers). Use powder X-ray diffraction (PXRD) to identify crystalline forms and dynamic light scattering (DLS) to assess aggregation in solution. Bioavailability studies should standardize administration routes (e.g., oral vs. intraperitoneal) and use pharmacokinetic models (e.g., non-compartmental analysis) .
Methodological Guidelines
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Transition from batch to continuous flow reactors for exothermic steps (e.g., sulfonylation), ensuring consistent temperature control. Optimize catalyst loading (e.g., 0.5–1 mol% Pd for coupling reactions) and employ in-line FTIR for real-time monitoring. Pilot-scale purification can use simulated moving bed (SMB) chromatography .
Q. How can computational methods enhance SAR studies for this compound?
- QSAR models : Train using descriptors like logP, polar surface area, and topological torsion.
- Free-energy perturbation (FEP) : Calculate binding free energy changes for structural modifications (e.g., substituent effects on the phenyl ring).
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
